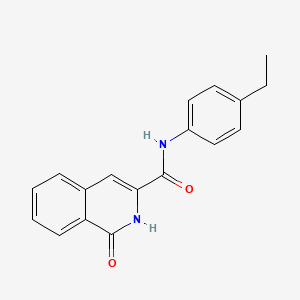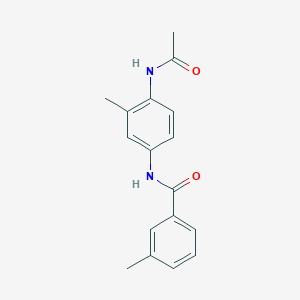
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the inhibition of the sodium-hydrogen exchanger, which is a protein that is involved in the regulation of pH in cells. N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide binds to the exchanger and prevents it from functioning properly, leading to a decrease in pH and an increase in acidity. This increase in acidity has been found to be toxic to cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its high degree of purity, which ensures that the results obtained are accurate and reliable. N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research on N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of research is the development of more effective methods for the synthesis of N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, which could lead to increased availability and lower costs. Another area of research is the identification of new applications for N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, such as its potential use in the treatment of other diseases besides cancer and heart disease. Additionally, more research is needed to better understand the mechanism of action of N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, which could lead to the development of more effective treatments for cancer and other diseases.
合成方法
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylbenzoyl chloride with isoquinoline-3-carboxylic acid in the presence of a base such as triethylamine. Another method involves the reaction of 4-ethylphenylhydrazine with isoquinoline-3-carboxylic acid, followed by the addition of acetic anhydride and pyridine. Both methods result in the formation of N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide with a high degree of purity.
科学研究应用
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells, and has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been studied for its potential applications in the treatment of heart disease, as it has been found to inhibit the activity of the sodium-hydrogen exchanger, which is involved in the regulation of cardiac function.
属性
IUPAC Name |
N-(4-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-9-14(10-8-12)19-18(22)16-11-13-5-3-4-6-15(13)17(21)20-16/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJJVKIFSCKDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)

![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)



![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)

